

TAK-243 solid tumor vs hematologic malignancy efficacy

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Compound Focus: Tak-243

CAS No.: 1450833-55-2

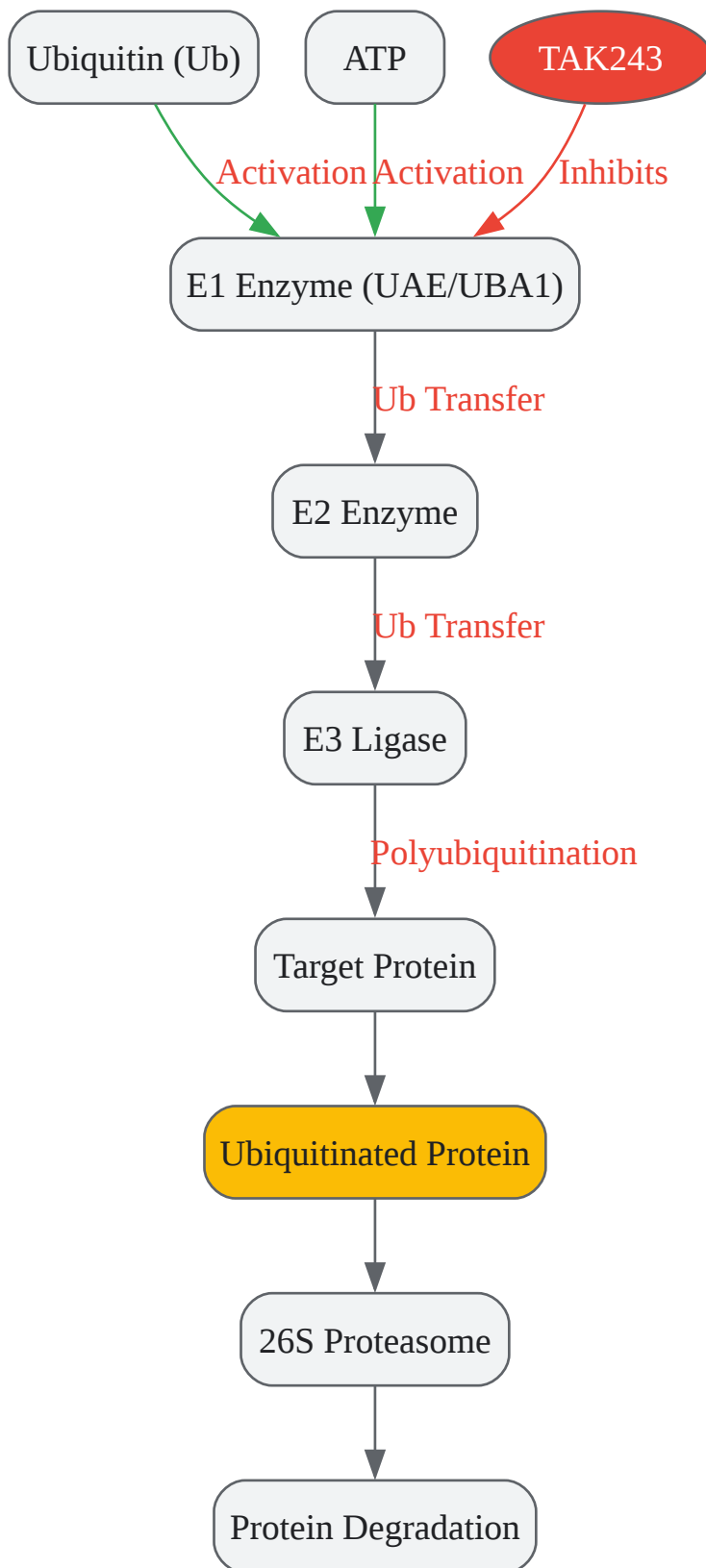
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TAK-243 Snapshot and Mechanism of Action

TAK-243 (also known as MLN7243) is a first-in-class, small-molecule inhibitor of the **Ubiquitin-Activating Enzyme (UAE, also known as UBA1)** [1] [2]. It disrupts the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in cells [3].

The diagram below illustrates the mechanism of **TAK-243** and the UPS pathway it inhibits.



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By forming an adduct with ubiquitin and binding to the UAE enzyme's AMP site, **TAK-243** blocks the initial step of the ubiquitination cascade [2]. This leads to the accumulation of ubiquitinated proteins, endoplasmic reticulum (ER) stress, impaired DNA damage repair, and ultimately, cancer cell death [1] [2].

Preclinical and Early Clinical Data Overview

The following table summarizes the available evidence for **TAK-243**'s activity across different cancer models. Much of the robust efficacy data comes from preclinical studies.

Cancer Model / Type	Reported Efficacy / Findings	Evidence Level & Key Details
Broad Preclinical Models (Various solid and hematologic) • Inhibited tumor growth in mouse xenograft models [1] [2]. • Killed a wide range of tumor cells <i>in vitro</i> (IC ₅₀ : 0.006 - 1.31 μM) [2]. Preclinical Demonstrated broad antitumor activity in models of solid and hematologic cancers [2]. Acute Myeloid Leukemia (AML) • Identified genetic regulators of sensitivity and resistance via a genome-wide CRISPR/Cas9 screen [4]. Preclinical Research Tool Study focused on understanding mechanisms of response in AML cell lines [4]. Advanced Solid Tumors & Lymphomas • A Phase 1 trial (NCT02045095) studied TAK-243 in adults with advanced solid tumors or lymphomas that were unresponsive to other treatments [1]. Early Clinical (Phase 1) Primary goal: assess safety, tolerability, and determine the optimal dosing schedule (twice-weekly vs. once-weekly) [1].		

Key Experimental Protocols from Research

For the research community, here are summaries of key methodologies used in **TAK-243** studies:

- **Phase I Clinical Trial Design:** The referenced Phase I trial (NCT02045095) employs a **3+3 dose-escalation design** to determine the Maximum Tolerated Dose (MTD) and recommended Phase II dose [1]. Participants are adults with refractory solid tumors or lymphomas. The study tests two dosing schedules: Arm A (**TAK-243** IV on days 1, 4, 8, 11 of a 21-day cycle) and Arm B (days 1, 8, 15 of a 28-day cycle). Key assessments include **CT/MRI for tumor response (RECIST criteria)**, serial blood collection for pharmacokinetics/pharmacodynamics, and optional tumor biopsies [1].

- **Genome-Wide CRISPR/Cas9 Screening:** A study in AML cells used a **genome-wide CRISPR/Cas9 loss-of-function screen** to identify genes that regulate sensitivity to **TAK-243** [4]. AML cells were transduced with a genome-wide sgRNA library, selected, and then treated with **TAK-243** or a control. Next-generation sequencing of surviving cells identified sgRNAs that were enriched or depleted, pinpointing genes whose knockout conferred resistance or sensitivity to **TAK-243** [4].

Interpretation for Research and Development

Based on the available information, here are key considerations for professionals in the field:

- **Current Evidence Gap:** The search results do not contain head-to-head clinical efficacy data (e.g., overall response rates, progression-free survival) comparing **TAK-243** in solid tumors versus hematologic malignancies. The primary clinical data available is from early-phase safety and dosing studies [1].
- **Promising Broad-Spectrum Mechanism:** Preclinical data suggests **TAK-243** has broad anti-cancer activity across both solid and liquid tumor models by targeting a fundamental cellular process, the UPS [2].
- **Focus on Biomarkers and Resistance:** Current research, like the CRISPR screen in AML, is focused on understanding the underlying mechanisms of action and resistance, which is critical for future clinical development and patient stratification [4].

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